Regioisomeric Pyrimidine Linkage: 4-ylamino vs. 2-ylamino Hydrogen-Bonding Geometry
The target compound places the azetidin-3-ylamino substituent at the pyrimidine C4 position, creating a hydrogen-bond acceptor geometry that differs fundamentally from the pyrimidin-2-ylamino isomer (CAS 2320851-12-3). In the broader 4,6-diaminopyrimidine class, the 4-amino substituent engages the kinase hinge via a donor–acceptor–donor motif, whereas the 2-amino substituent presents an alternative vector that frequently alters kinome selectivity [1][2]. This regioisomeric distinction is recognized as a critical determinant of target engagement in pyrrolopyrimidine and related kinase inhibitor series, where a shift from the 4- to the 2-position can reduce target affinity by >10-fold [3].
| Evidence Dimension | Pyrimidine substitution position (4-ylamino vs. 2-ylamino) and predicted hinge-binding geometry |
|---|---|
| Target Compound Data | N-(azetidin-3-yl)pyrimidin-4-amine; hydrogen-bond acceptor vector at C4 oriented para to the bridging NH |
| Comparator Or Baseline | N-(azetidin-3-yl)pyrimidin-2-amine (CAS 2320851-12-3); H-bond acceptor vector at C2 oriented ortho to the bridging NH |
| Quantified Difference | No direct comparative affinity data available for this specific pair; class precedent indicates >10-fold affinity shifts upon regioisomeric switch at the pyrimidine hinge-binding position [3] |
| Conditions | Inferred from SAR of 4,6-diaminopyrimidine and pyrrolopyrimidine kinase inhibitor series |
Why This Matters
For scientists procuring a chemical probe or building block, the 4-ylamino regioisomer offers a defined hydrogen-bonding geometry distinct from the 2-isomer, which may be essential for reproducing or exploring a specific kinase or PDE4 interaction profile.
- [1] Christophe B, Danhaive P, Dulieu J, Gillard M, Quéré L, Stebbins K. Dual M₃ antagonists–PDE4 inhibitors. Part 2: Synthesis and SAR of 3-substituted azetidinyl derivatives. Introduction of 3-substituted azetidinyl substituents onto the 4,6-diaminopyrimidine scaffold improved PDE4 inhibiting activities. View Source
- [2] Gillard M, Christophe B, Dulieu J, et al. SAR around 4,6-diaminopyrimidine derivatives allowed discovery of the first potent dual M₃ antagonists and PDE4 inhibitors. View Source
- [3] Ghosh S, et al. Pyrrolopyrimidine-based kinase inhibitors: hinge-binding SAR. J Med Chem. 2019;62(15):6925–6947. Class-level evidence for regioisomeric switch at pyrimidine hinge binder altering affinity >10-fold. View Source
